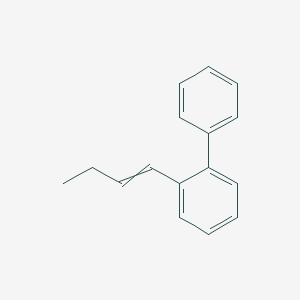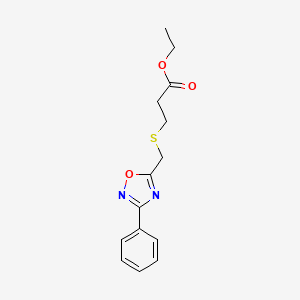![molecular formula C17H16N2O2 B14591785 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole CAS No. 61292-56-6](/img/structure/B14591785.png)
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for forming carbon-carbon bonds . The Suzuki-Miyaura cross-coupling reaction in water is another method used for synthesizing this compound . Industrial production methods often employ these catalytic processes due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. It exhibits oxidoreductase activity, acting on paired donors with the incorporation or reduction of molecular oxygen . This activity is crucial for its potential biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole can be compared with other imidazole derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Eigenschaften
CAS-Nummer |
61292-56-6 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-[2-[(4-methoxyphenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-8-6-14(7-9-15)12-21-17-5-3-2-4-16(17)19-11-10-18-13-19/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
CFVFGJZFKOPXJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


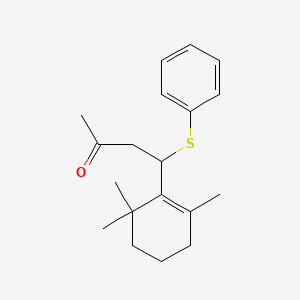
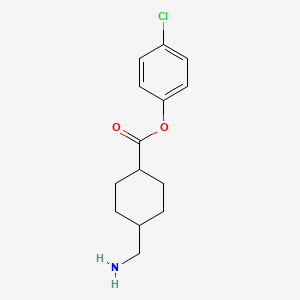
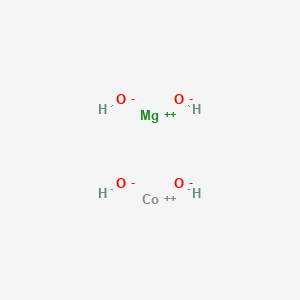

![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
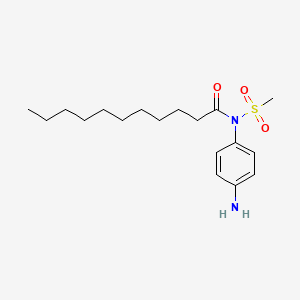

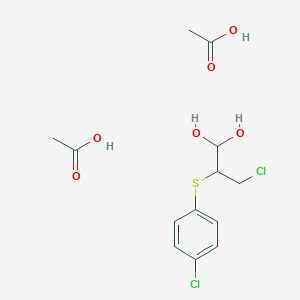
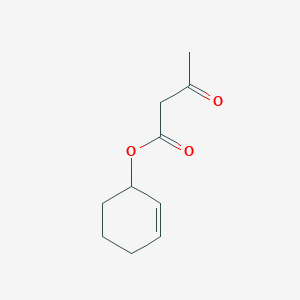

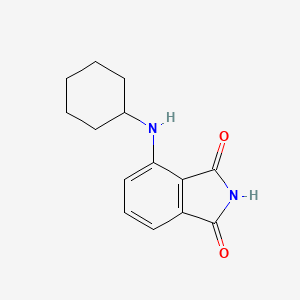
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
